molecular formula C15H15N3O B6443127 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one CAS No. 2640950-18-9

1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one

Cat. No.: B6443127
CAS No.: 2640950-18-9
M. Wt: 253.30 g/mol
InChI Key: KPWMPICVUREYSK-UHFFFAOYSA-N
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Description

1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one is a complex organic compound that features a unique combination of azetidine, pyrimidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the formation of the pyrimidine ring, and finally, the coupling of these rings with a phenyl ethanone moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(azetidin-1-yl)pyrimidine derivatives: These compounds share the azetidine and pyrimidine rings but differ in their substituents.

    Phenyl ethanone derivatives: These compounds share the phenyl ethanone moiety but differ in their additional functional groups.

Uniqueness

1-{2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl}ethan-1-one is unique due to its specific combination of azetidine, pyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[2-[2-(azetidin-1-yl)pyrimidin-5-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-11(19)13-5-2-3-6-14(13)12-9-16-15(17-10-12)18-7-4-8-18/h2-3,5-6,9-10H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWMPICVUREYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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